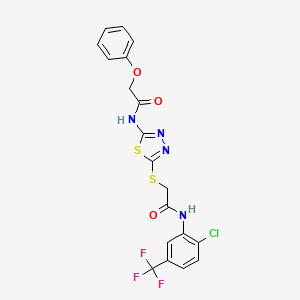

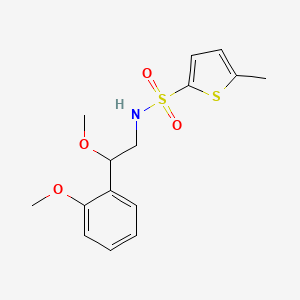

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which are a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics .

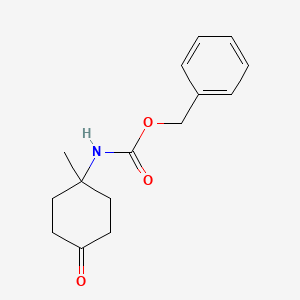

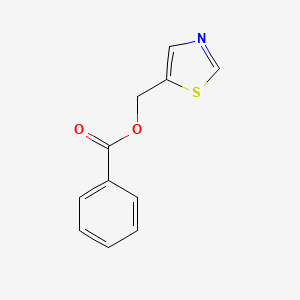

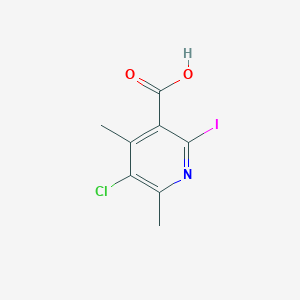

Molecular Structure Analysis

The molecular structure of this compound would likely include a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), an amine group attached to a sulfonamide group, and methoxy groups attached to a phenyl ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like 2-Methoxyphenylacetic acid and 2-Methoxyphenylboronic acid participate in various chemical reactions . For example, boronic acids and their esters are known to undergo deboronation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2-Methoxyphenylacetic acid have a molecular weight of 166.18 g/mol and are soluble in water .Scientific Research Applications

Antiproliferative Agents

The compound N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-methylthiophene-2-sulfonamide is structurally related to various sulfonamide derivatives synthesized for antiproliferative activities. A study reports the synthesis of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, displaying significant in-vitro antiproliferative activity against multiple cancer cell lines, including MCF-7, HeLa, A-549, and Du-145. These derivatives exhibit IC50 values ranging from 1.82-9.52 µM, suggesting potential utility in cancer treatment strategies (Pawar, Pansare, & Shinde, 2018).

Drug Metabolism Studies

Another relevant research area is the study of drug metabolism using microbial-based systems. An example is the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach allows for the production of sufficient amounts of metabolites for structural characterization and helps in understanding drug metabolism pathways, potentially relevant for compounds similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-methylthiophene-2-sulfonamide (Zmijewski et al., 2006).

Antibacterial Activities

Research on sulfonamides, including derivatives with structures similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-methylthiophene-2-sulfonamide, has demonstrated a wide range of antimicrobial activities. A series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides showed moderate to good antibacterial activity, highlighting the potential of sulfonamide derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Organic Solar Cells

Sulfonamide derivatives, including those related to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-methylthiophene-2-sulfonamide, have been explored for their electronic properties in applications such as organic solar cells. For instance, poly(3,4-ethylenedioxythiophene):poly(styrene sulfonic acid) (PEDOT:PSS) thin films prepared with polar solvents have demonstrated enhanced hole transport properties, suggesting the potential of sulfonamide derivatives in improving the performance of organic photovoltaic devices (Yang et al., 2012).

Safety And Hazards

properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-8-9-15(21-11)22(17,18)16-10-14(20-3)12-6-4-5-7-13(12)19-2/h4-9,14,16H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUBYHJJTUVDLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)

![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)

![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)

![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)